Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 877173-80-3
VCID: VC21198507
InChI: InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3
SMILES: CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Molecular Formula: C15H25NO5
Molecular Weight: 299.36 g/mol

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

CAS No.: 877173-80-3

Cat. No.: VC21198507

Molecular Formula: C15H25NO5

Molecular Weight: 299.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate - 877173-80-3

Specification

CAS No. 877173-80-3
Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
IUPAC Name tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)11-7-6-8-16(10-11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3
Standard InChI Key CDKCUTDILXXPHL-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate exhibits specific physical and chemical properties that are important for its handling, storage, and application in chemical synthesis. These properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

PropertyValueSource
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Physical State at 20°CLiquid
Density1.1±0.1 g/cm³
Boiling Point386.1±32.0 °C at 760 mmHg
Flash Point187.3±25.1 °C
Refractive Index1.47

The compound's physical state as a liquid at room temperature influences its handling procedures during laboratory work and industrial applications. Its relatively high boiling point and flash point suggest thermal stability under normal conditions, which is advantageous for various chemical processes . The density and refractive index provide important parameters for identification and purity assessment in analytical settings .

The molecular structure contains several functional groups that determine its chemical reactivity:

  • A piperidine ring with a Boc-protected nitrogen

  • A ketone group (3-oxopropanoyl functionality)

  • An ethyl ester group (ethoxy-3-oxo functionality)

These functional groups enable various chemical transformations, making the compound valuable in organic synthesis pathways .

Related Compounds and Structural Analogs

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate belongs to a broader family of Boc-protected piperidine derivatives. One closely related structural analog is (R)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 1391734-56-7), which differs only in the alkoxy group of the ester functionality (methoxy instead of ethoxy) .

Table 3: Comparison with Related Compound

PropertyTert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate(R)-tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS Number877173-80-31391734-56-7
Molecular FormulaC15H25NO5C14H23NO5
Molecular Weight299.36 g/mol285.34 g/mol
Structural DifferenceEthoxy group in esterMethoxy group in ester
StereochemistryNot specifiedR configuration at position 3

The (R)-isomer has specific stereochemistry at the position 3 of the piperidine ring, which can be crucial for certain applications where stereoselectivity impacts biological activity or reactivity patterns . This comparison highlights the structural variations possible within this class of compounds, which can be tailored for specific synthetic purposes.

Other structural modifications might include:

  • Different protecting groups on the piperidine nitrogen

  • Various ester groups in the side chain

  • Alternative substitution patterns on the piperidine ring

These structural relationships are important for understanding structure-activity relationships and for developing synthetic strategies for related compounds .

Analytical Methods and Characterization

Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can be characterized using standard analytical techniques applicable to organic compounds. While specific analytical data is limited in the available literature, the compound would typically be analyzed using the following methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features and purity

  • Infrared (IR) spectroscopy to identify functional groups (carbonyl, ester, and carbamate)

  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

For quality control purposes, analytical documentation including certificate of analysis (COA), method of analysis (MOA), route of synthesis (ROS), and material safety data sheet (MSDS) can be provided by manufacturers .

The compound's physical properties, including its refractive index of 1.47, can be used as benchmarks for identity confirmation and purity assessment . For improved solubility in preparation of stock solutions, heating the compound to 37°C followed by ultrasonic bath treatment is recommended .

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